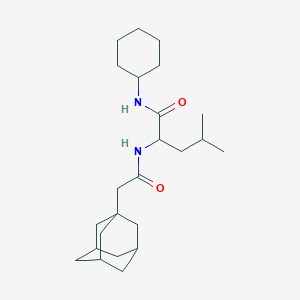
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide
Übersicht
Beschreibung
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide, also known as Aca-CHL-NH2, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclohexylamines and is a derivative of leucine. Aca-CHL-NH2 has been shown to have promising anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in inflammation and pain. N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and metabolism.
Biochemical and Physiological Effects
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in inflammation. In addition, N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has been shown to reduce pain in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to its use. N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an analgesic agent for the treatment of chronic pain. Further research is also needed to fully understand its mechanism of action and to develop more effective formulations for its use in experimental settings.
Wissenschaftliche Forschungsanwendungen
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-cyclohexyl-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-16(2)8-21(23(28)25-20-6-4-3-5-7-20)26-22(27)15-24-12-17-9-18(13-24)11-19(10-17)14-24/h16-21H,3-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQPMSNTGILQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-adamantylacetyl)-N~1~-cyclohexylleucinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4083625.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
![N-({[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B4083635.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)
![2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4083679.png)
![10-(4-morpholinyl)-5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4083681.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B4083685.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B4083696.png)
![3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)
![7-(difluoromethyl)-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083713.png)
![5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4083720.png)
![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)